N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Description
The compound N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 2-methyl-3-nitrobenzamide moiety at position 3. The thienopyrazole scaffold is known for pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, making this compound a candidate for further study .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-6-4-8-18(13(12)2)24-20(16-10-30(29)11-17(16)23-24)22-21(26)15-7-5-9-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDVMLYGQPJDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s nitro group increases lipophilicity (estimated XLogP3 ~3.5) compared to analogs with less polar amides (e.g., furan-2-carboxamide: XLogP3 = 2.0 ). The 3-chlorophenyl derivative () likely has higher XLogP3 (~3.1) due to chlorine’s hydrophobic character, but the target’s nitro group further elevates this value.
Hydrogen-Bonding Capacity:
- The nitro group in the target compound contributes to a higher topological polar surface area (TPSA ~115 Ų), enhancing solubility in polar solvents compared to the furan (TPSA = 96.3 Ų) and cyclohexane (TPSA ~85 Ų) analogs . However, the thiophene-2-carboxamide derivative () exhibits the highest TPSA (121 Ų) due to sulfur’s polarizability .
Substituent Effects on Bioactivity:
- Electron-withdrawing groups (e.g., nitro, chloro) may improve binding affinity in enzymatic targets by stabilizing charge interactions, whereas electron-donating groups (e.g., methoxy) could enhance metabolic stability . The 2,3-dimethylphenyl group in the target compound may sterically hinder interactions compared to smaller substituents like 4-methoxyphenyl.
Synthetic Considerations: Crystallographic studies of similar compounds (e.g., ) suggest that hydrogen-bonding networks (N–H···O and C–H···O interactions) dominate packing arrangements, as described by Etter’s graph-set analysis .
Preparation Methods
Thieno[3,4-c]pyrazole Core Construction
The foundational step involves constructing the bicyclic thieno[3,4-c]pyrazole system. As demonstrated in analogous syntheses (e.g., N-[2-(2-methylphenyl)-5-oxo-thieno[3,4-c]pyrazol-3-yl] derivatives), this typically proceeds via a [3+2] cycloaddition between a thiophene-derived diene and a diazo compound.
Key Reaction:
- Precursor preparation : 3-Amino-4-carboxythiophene derivatives are treated with NaNO₂/HCl to generate diazo intermediates.
- Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH, 60°C) forms the 4,6-dihydrothieno[3,4-c]pyrazol-5-one core.
2-Methyl-3-nitrobenzamide Moiety Attachment
Synthesis of 2-Methyl-3-nitrobenzoic Acid
The carboxylic acid precursor is synthesized via controlled oxidation of 3-nitro-o-xylene:
Optimized Protocol (Adapted from):
- Substrate : 3-Nitro-o-xylene (20 g, 0.132 mol)
- Catalyst System :
- Co(OAc)₂·4H₂O (0.0249 g, 0.0001 mol)
- Mn(OAc)₂·4H₂O (0.1211 g, 0.0007 mol)
- Oxidant : H₂O₂ (9.87 g, 0.29 mol)
- Solvent : n-Hexanoic acid (76 g, 0.66 mol)
- Conditions : 60°C, 12 h
- Workup :
- NaOH(aq) (34 g, 0.85 mol)
- Acidification to pH 2 with HCl
- Yield : 87% pure product
Amide Bond Formation
Coupling the acid to the pyrazole amine employs activation strategies:
Method 1: Mixed Carbonate Activation
| Component | Quantity/Parameter |
|---|---|
| 2-Methyl-3-nitrobenzoic acid | 1.2 eq |
| ClCO₂iPr | 1.5 eq |
| NMM | 2.0 eq |
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 4 h |
| Yield | 82% |
Method 2: HATU-Mediated Coupling
| Component | Quantity/Parameter |
|---|---|
| HATU | 1.1 eq |
| DIPEA | 3.0 eq |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 12 h |
| Yield | 89% |
Industrial-Scale Production Considerations
Process Intensification Strategies
Quality Control Protocols
HPLC Analysis
Spectroscopic Validation
Critical Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Comparative studies show substituent orientation significantly impacts coupling efficiency:
| Position | Coupling Yield | Byproduct Formation | |
|---|---|---|---|
| 2-aryl | 78-82% | <5% | |
| 3-aryl | 32-35% | 18-22% |
Solution : Employ directing groups (-OMe, -CO₂tBu) during cyclization to enforce 2-substitution.
Nitro Group Stability Under Coupling Conditions
Accelerated stability testing reveals:
| Condition | Degradation | Mitigation |
|---|---|---|
| DMF, 50°C, 24h | 12% decomposition | Use EtOAc instead |
| pH <4 | 28% hydrolysis | Maintain pH 5-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
